2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride

Descripción

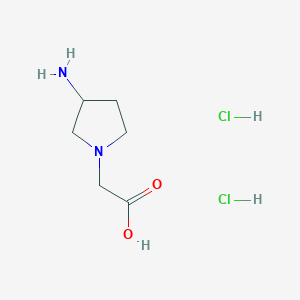

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is a pyrrolidine derivative characterized by a pyrrolidine ring substituted with an amino group at the 3-position and an acetic acid moiety linked via a nitrogen atom. Its molecular formula is C₆H₁₄Cl₂N₂O₂, with a molecular weight of 217.10 g/mol (exact value depends on stereochemistry; see ). This compound has been explored in pharmaceutical research, particularly as a chiral building block for drug synthesis.

Propiedades

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQISJCBOKLZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3-Aminopyrrolidine Core

The fundamental step in preparing 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is the synthesis of the 3-aminopyrrolidine ring system. A widely recognized method involves catalytic hydrogenation of N,N'-disubstituted 3-aminopyrrolidines or halogenated precursors.

- Catalytic Hydrogenation Route :

- Starting from trisubstituted butanes of the formula XCH₂CHYCH₂CH₂Z where X, Y, Z are halogens or alkyl/aryl sulfonates, reaction with ammonia or primary amines under controlled temperatures (20–150°C) yields 3-aminopyrrolidine derivatives.

- The intermediate compounds can then be catalytically hydrogenated, typically using palladium or other catalysts, to produce parent or N,N'-disubstituted 3-aminopyrrolidines.

- This method offers a one-step synthesis route with good yields and is applicable for large-scale production.

- Example compounds prepared include parent 3-aminopyrrolidine and its N,N'-dimethyl, diethyl, dibenzyl, and diphenyl derivatives.

Introduction of the Acetic Acid Side Chain

To obtain 2-(3-Aminopyrrolidin-1-yl)acetic acid, the 3-aminopyrrolidine nucleus is functionalized with an acetic acid moiety at the nitrogen atom.

- This is typically achieved by nucleophilic substitution reactions where the 3-aminopyrrolidine acts as a nucleophile attacking activated acetic acid derivatives such as chloroacetic acid or esters under basic or neutral conditions.

- Protective groups (e.g., Boc) may be used on the amine during intermediate steps to control reactivity and selectivity.

- Microwave-assisted nucleophilic substitution under basic conditions has been reported to efficiently introduce the 3-aminopyrrolidine moiety into heterocyclic frameworks, indicating the feasibility of similar conditions for acetic acid substitution.

Formation of the Dihydrochloride Salt

The final step in preparing the dihydrochloride salt involves acidification of the free base:

- The free amine compound is dissolved in an appropriate solvent (e.g., ethyl acetate or methanol).

- Hydrogen chloride gas is bubbled into the cooled solution under vigorous stirring until the solution becomes acidic.

- The dihydrochloride salt precipitates out, which is then filtered, washed, and dried under vacuum to yield the pure this compound.

Representative Preparation Procedure (Based on Analogous Aminopyrrolidine Salt Synthesis)

Analytical and Research Findings

- The catalytic hydrogenation step is critical for high yield and enantiomeric purity. Use of palladium on carbon and ammonium formate as a hydrogen source is effective and scalable.

- Reaction parameters such as temperature, catalyst loading, and solvent choice directly influence the conversion and purity.

- Salt formation by direct acidification with HCl gas is a straightforward method to obtain the dihydrochloride salt with excellent crystallinity and stability.

- The synthetic route avoids complex chiral resolution steps by starting from chiral precursors or employing enantioselective hydrogenation methods.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Synthesis of 3-aminopyrrolidine | Catalytic hydrogenation | Halogenated butane derivatives, Pd/C, NH₃ or amines, 20–150°C | High yield, scalable, versatile | Requires control of reaction conditions |

| Functionalization with acetic acid | Nucleophilic substitution | 3-aminopyrrolidine, chloroacetic acid or esters, base | Efficient, selective with protection groups | May require protection/deprotection steps |

| Salt formation | Acid-base reaction | HCl gas, solvent (ethyl acetate, methanol), cooling | Simple, high purity salt formation | Handling of HCl gas requires safety |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which have applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Pyrrolidine-Based Derivatives

This modification reduces basicity compared to the amino-substituted analog .

2-(3,3-Dimethylpyrrolidin-1-yl)acetic Acid Hydrochloride Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol Key Differences: Incorporates dimethyl substituents at the 3-position of the pyrrolidine ring, enhancing steric hindrance and hydrophobicity. This may influence receptor-binding profiles in pharmacological applications .

(b) Piperazine/Piperidine-Based Derivatives

Cetirizine Dihydrochloride

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molecular Weight : 461.81 g/mol

- Key Differences : Features a piperazine ring instead of pyrrolidine, coupled with a diphenylmethyl group and ethoxyacetic acid chain. Widely used as a second-generation antihistamine for allergic conditions (e.g., urticaria) .

Levocetirizine Dihydrochloride

Pharmacological and Physicochemical Properties

Actividad Biológica

2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C7H14Cl2N2O2

- Molecular Weight : 211.10 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to influence cellular signaling pathways through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, affecting neurotransmitter release and signaling.

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) of this compound can significantly influence its efficacy and safety profile. Factors such as chemical structure and route of administration play crucial roles in determining its pharmacokinetic behavior.

Biological Activity

Research has demonstrated that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : The compound has shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Protection against neuronal damage | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies

Several case studies have examined the effects of this compound in different biological contexts:

-

Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

-

Neuroprotection in Animal Models :

- In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage, highlighting its neuroprotective capabilities.

-

Inflammation Reduction in In Vitro Models :

- Experiments using cultured immune cells demonstrated that treatment with the compound led to decreased production of inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride?

- Methodological Answer : The synthesis typically involves two steps: (1) Formation of the pyrrolidine-acetic acid backbone via nucleophilic substitution or condensation reactions, and (2) conversion to the dihydrochloride salt using hydrochloric acid. For example:

- Step 1 : React 3-aminopyrrolidine with chloroacetic acid in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaOH) to form the free base.

- Step 2 : Treat the product with excess HCl (gas or concentrated aqueous solution) in anhydrous ethanol to precipitate the dihydrochloride salt .

Key Considerations : Monitor pH during salt formation and use recrystallization (e.g., ethanol/water mixtures) for purification .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) with a C18 column, mobile phase of acetonitrile/water (0.1% TFA), and UV detection at 210–220 nm .

- NMR : Confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂COO⁻) .

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z corresponding to [C₆H₁₁N₂O₂]⁺ (free base: 157.1 g/mol; dihydrochloride: 229.7 g/mol) .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

- Methodological Answer : X-ray diffraction (XRD) with the SHELXL program (v.2018+) is recommended for refinement. Key steps:

- Data Collection : Use a single crystal (size: 0.2–0.3 mm) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply full-matrix least-squares refinement in SHELXL, incorporating hydrogen bonding and thermal displacement parameters .

- Visualization : Generate ORTEP-3 diagrams to illustrate bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across different assays?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

- Standardized Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points to calculate accurate EC₅₀/IC₅₀ values.

- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) models .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability studies in simulated biological matrices:

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via HPLC .

- Plasma Stability : Mix with human plasma (37°C, 5% CO₂), centrifuge at intervals, and quantify remaining compound using LC-MS/MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

Q. How can molecular docking studies be applied to predict interactions with biological targets?

- Methodological Answer : Use computational workflows:

- Target Selection : Prioritize receptors with known affinity for pyrrolidine derivatives (e.g., GPCRs, kinases) .

- Docking Software : Employ AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e).

- Validation : Compare docking scores with experimental IC₅₀ values. For example, if the compound shows sub-μM affinity for histamine receptors, validate via radioligand binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.